![molecular formula C25H26N4O3S B2975981 2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazole-4-carbonitrile CAS No. 940999-71-3](/img/structure/B2975981.png)
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound plays a crucial role in its properties and interactions. Unfortunately, specific information about the molecular structure of “2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazole-4-carbonitrile” is not available in the current literature .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the literature .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and boiling point, can influence its behavior in different environments. Unfortunately, specific information about the physical and chemical properties of “this compound” is not available in the current literature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Synthesis of Dihydroisoquinolines and Oxazoles : A study describes the synthesis of 3,4-dihydroisoquinolines and oxazoles from azides in nitrile solvents. This method involves the production of N-alkylnitrilium salts from alkyl azides, which are then transformed into dihydroisoquinolines and oxazoles. This approach highlights the versatility of azides in synthesizing complex heterocyclic compounds, which could be relevant for the compound (Doyle et al., 1975).
Anticancer Activity of Oxazole Derivatives : Research on oxazole derivatives synthesized and characterized by various analytical methods showed significant antiproliferative activities against human prostate cancer (PC-3) and human epidermoid carcinoma (A431) cell lines. This suggests potential biomedical applications for oxazole-containing compounds in cancer therapy (Liu et al., 2009).
Biological Applications
Antimicrobial Activity : Several studies have explored the antimicrobial properties of compounds related to the structural features of the compound . For instance, tetrahydropyrimido[4,5-b]quinoline derivatives showed antimicrobial activity, indicating the potential for similar compounds to serve as antimicrobial agents (Elkholy & Morsy, 2006).
Antifungal and Antibacterial Activities : Compounds with quinoline and azepine structures have been synthesized and evaluated for their antifungal and antibacterial activities. Such studies suggest that modifications to these core structures can enhance their biological activity, offering insights into the development of new therapeutic agents (Panwar & Singh, 2011).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on “2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazole-4-carbonitrile” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. These studies could provide valuable information for potential applications of this compound .
Propiedades
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S/c26-17-23-25(28-16-13-19-7-3-4-8-21(19)18-28)32-24(27-23)20-9-11-22(12-10-20)33(30,31)29-14-5-1-2-6-15-29/h3-4,7-12H,1-2,5-6,13-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIDBHHFHUXRJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCC5=CC=CC=C5C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide](/img/structure/B2975905.png)
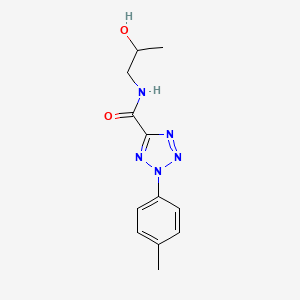
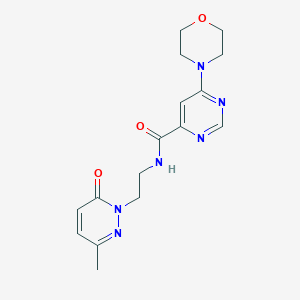
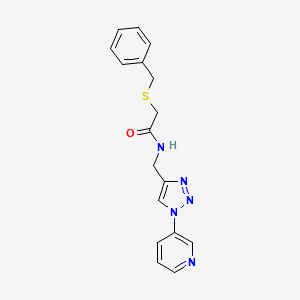

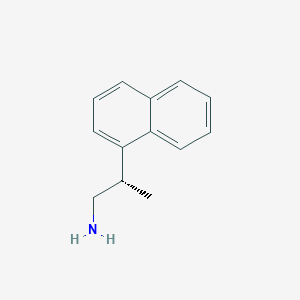
![5-Azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2975914.png)
![(1R*,4R*)-tert-Butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate](/img/structure/B2975915.png)

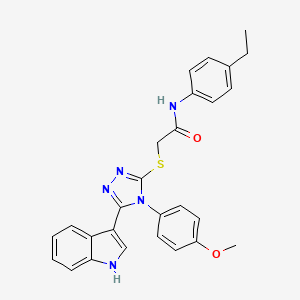


![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2975921.png)
